Cymbimicin B

Description

from culture broth of Micromonospora sp.; structure in first source

Properties

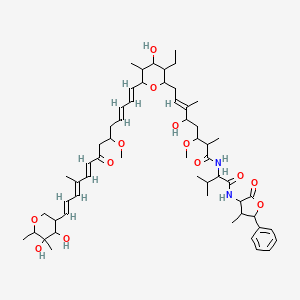

Molecular Formula |

C58H86N2O13 |

|---|---|

Molecular Weight |

1019.3 g/mol |

IUPAC Name |

(E)-8-[6-[(1E,3E,9E,11E,13E)-14-(4,5-dihydroxy-5,6-dimethyloxan-3-yl)-6-methoxy-11-methyl-8-oxotetradeca-1,3,9,11,13-pentaenyl]-3-ethyl-4-hydroxy-5-methyloxan-2-yl]-5-hydroxy-3-methoxy-2,6-dimethyl-N-[3-methyl-1-[(4-methyl-2-oxo-5-phenyloxolan-3-yl)amino]-1-oxobutan-2-yl]oct-6-enamide |

InChI |

InChI=1S/C58H86N2O13/c1-13-45-48(72-47(37(6)52(45)63)26-19-15-18-25-44(69-11)31-43(61)29-27-35(4)21-20-24-42-33-71-40(9)58(10,68)54(42)64)30-28-36(5)46(62)32-49(70-12)38(7)55(65)59-50(34(2)3)56(66)60-51-39(8)53(73-57(51)67)41-22-16-14-17-23-41/h14-24,26-29,34,37-40,42,44-54,62-64,68H,13,25,30-33H2,1-12H3,(H,59,65)(H,60,66)/b18-15+,24-20+,26-19+,29-27+,35-21+,36-28+ |

InChI Key |

FSJKTPQBGQUBPN-VOJDNWENSA-N |

Isomeric SMILES |

CCC1C(OC(C(C1O)C)/C=C/C=C/CC(CC(=O)/C=C/C(=C/C=C/C2COC(C(C2O)(C)O)C)/C)OC)C/C=C(\C)/C(CC(C(C)C(=O)NC(C(C)C)C(=O)NC3C(C(OC3=O)C4=CC=CC=C4)C)OC)O |

Canonical SMILES |

CCC1C(OC(C(C1O)C)C=CC=CCC(CC(=O)C=CC(=CC=CC2COC(C(C2O)(C)O)C)C)OC)CC=C(C)C(CC(C(C)C(=O)NC(C(C)C)C(=O)NC3C(C(OC3=O)C4=CC=CC=C4)C)OC)O |

Synonyms |

cymbimicin B |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Biosynthetic Blueprint of Cymbimicin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Cymbimicin B, a novel metabolite isolated from Micromonospora sp., has garnered interest for its cyclophilin-binding properties, suggesting potential applications in immunosuppression and other therapeutic areas.[1] Despite its discovery, the biosynthetic pathway responsible for the production of this intriguing natural product has remained largely uncharacterized in publicly accessible literature. This technical guide aims to provide a comprehensive overview of the current knowledge surrounding this compound and to propose a putative biosynthetic framework based on analogous microbial pathways. However, a critical prerequisite for a detailed biosynthetic analysis—the publicly available chemical structure of this compound—is currently unavailable. This document will therefore focus on the general genomic and biosynthetic capabilities of the Micromonospora genus to lay the groundwork for future research endeavors once the structure of this compound is elucidated.

Introduction to this compound

Cymbimicin A and B were first isolated from the fermentation broth of a Micromonospora sp. strain (SANK 60397) and identified as novel cyclophilin-binding compounds.[1] Cyclophilins are a family of proteins with peptidyl-prolyl cis-trans isomerase activity that are implicated in a variety of cellular processes, including protein folding, signal transduction, and inflammation. Their inhibition is a clinically validated strategy for immunosuppression, as exemplified by the drug Cyclosporin A. Cymbimicin A exhibits a high binding affinity to cyclophilin A, whereas this compound's affinity is approximately 100 times lower.[1] The producing organism, Micromonospora, is a genus of actinomycete bacteria renowned for its prolific production of diverse and bioactive secondary metabolites.[2][3][4]

The Producing Organism: Micromonospora sp. - A Rich Source of Bioactive Compounds

The genus Micromonospora is a well-established reservoir of natural products with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2] Genomic studies of various Micromonospora species have revealed a wealth of biosynthetic gene clusters (BGCs) encoding the enzymatic machinery for the production of complex secondary metabolites.[5][6][7] These BGCs often harbor polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) genes, which are responsible for the assembly of polyketides and non-ribosomal peptides, two of the largest and most diverse classes of natural products.[5]

Given that this compound is a product of a Micromonospora species, it is highly probable that its biosynthesis is orchestrated by a PKS, NRPS, or a hybrid PKS/NRPS system. The modular nature of these enzymatic assembly lines allows for a high degree of structural diversity in the final products.

Proposed Methodologies for Elucidating the this compound Biosynthetic Pathway

The elucidation of a natural product's biosynthetic pathway is a multifaceted process that integrates genetics, biochemistry, and analytical chemistry. The following experimental protocols outline a standard workflow for characterizing the biosynthesis of a novel microbial metabolite like this compound.

Whole-Genome Sequencing of Micromonospora sp. SANK 60397

Objective: To obtain the complete genomic blueprint of the this compound-producing strain.

Protocol:

-

Genomic DNA Extraction: High-molecular-weight genomic DNA will be isolated from a pure culture of Micromonospora sp. SANK 60397 using a suitable extraction kit (e.g., phenol-chloroform extraction or a commercial kit optimized for actinomycetes).

-

Library Preparation and Sequencing: The extracted gDNA will be used to prepare sequencing libraries for both a long-read (e.g., PacBio or Oxford Nanopore) and a short-read (e.g., Illumina) sequencing platform. The combination of long and short reads facilitates the assembly of a complete and accurate genome.

-

Genome Assembly and Annotation: The sequencing reads will be assembled de novo using appropriate software (e.g., Canu for long reads, SPAdes for hybrid assembly). The assembled genome will then be annotated to predict protein-coding genes, RNA genes, and other genomic features.

Bioinformatic Analysis for Biosynthetic Gene Cluster Identification

Objective: To identify the putative this compound biosynthetic gene cluster within the sequenced genome.

Protocol:

-

BGC Prediction: The annotated genome sequence will be analyzed using specialized bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) and PRISM (Prediction of Natural Product Gene Clusters). These tools identify and annotate BGCs for various classes of natural products, including polyketides, non-ribosomal peptides, and others.

-

Candidate Cluster Identification: The predicted BGCs will be manually inspected. Based on the (currently unknown) structure of this compound, a candidate BGC will be prioritized. For example, if this compound possesses a polyketide backbone, a Type I PKS cluster would be a prime candidate.

Genetic Manipulation for Pathway Verification

Objective: To experimentally confirm the involvement of the candidate BGC in this compound biosynthesis.

Protocol:

-

Gene Inactivation: A key gene within the candidate BGC (e.g., a PKS ketosynthase domain or an NRPS adenylation domain) will be inactivated using targeted gene disruption techniques, such as homologous recombination.

-

Metabolite Profile Analysis: The wild-type and mutant strains will be cultivated under this compound production conditions. The metabolic profiles of the culture extracts will be compared using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The abolishment of this compound production in the mutant strain would confirm the role of the targeted gene cluster in its biosynthesis.

Putative Biosynthetic Pathway of this compound: A Hypothetical Framework

Disclaimer: The following proposed pathway is entirely hypothetical and awaits the determination of the chemical structure of this compound for validation.

Based on the general characteristics of secondary metabolites from Micromonospora, we can speculate on the potential biosynthetic origin of this compound. If this compound is a macrolide lactone, as many immunosuppressive natural products are, its biosynthesis would likely involve a Type I Polyketide Synthase.

Below is a generalized DOT script for a hypothetical Type I PKS pathway, which could be adapted once the specific building blocks and modifications for this compound are known.

Caption: Hypothetical biosynthetic pathway for a polyketide-derived natural product.

Quantitative Data and Experimental Protocols

At present, there is no publicly available quantitative data (e.g., enzyme kinetics, precursor feeding studies) or detailed experimental protocols specifically for the biosynthesis of this compound. The future characterization of the biosynthetic gene cluster will be instrumental in enabling such studies.

Conclusion and Future Outlook

The study of the this compound biosynthetic pathway is currently hampered by the lack of its published chemical structure. Once this critical information becomes available, the methodologies outlined in this guide can be employed to rapidly identify and characterize the corresponding biosynthetic gene cluster in Micromonospora sp. SANK 60397. The elucidation of this pathway will not only provide fundamental insights into the biosynthesis of this novel cyclophilin-binding agent but also open avenues for its bioengineering to generate novel analogs with potentially improved therapeutic properties. The rich biosynthetic potential of the genus Micromonospora suggests that the this compound pathway will be a fascinating system for both basic and applied research.

References

- 1. Cymbimicin A and B, two novel cyclophilin-binding structures isolated from actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The genus Micromonospora as a model microorganism for bioactive natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Micromonosporaceae biosynthetic gene cluster diversity highlights the need for broad-spectrum investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering Genomes: Genetic Signatures of Plant-Associated Micromonospora - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Draft genome sequence of Micromonospora sp. DSW705 and distribution of biosynthetic gene clusters for depsipeptides bearing 4-amino-2,4-pentadienoate in actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genome Sequence of Micromonospora sp. NBS 11-29, an Antibiotic and Hydrolytic Enzyme Producer, Isolated from River Sediment in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taxonomic description of Micromonospora reichwaldensis sp. nov. and its biosynthetic and plant growth-promoting potential - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of Cymbimicin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: November 18, 2025

Executive Summary

Cymbimicin B, a metabolite isolated from the actinomycete Micromonospora sp., has been identified as a compound with immunosuppressive properties.[1] Initial research has demonstrated its ability to bind to cyclophilin A, a key protein involved in cellular signaling and immune responses. However, a comprehensive understanding of the downstream molecular mechanisms following this binding event remains largely uncharted in publicly available scientific literature. This technical guide consolidates the foundational knowledge on this compound and, by drawing parallels with the well-elucidated mechanism of other cyclophilin-binding agents, primarily Cyclosporin A, provides a potential framework for its mode of action. The intent of this document is to furnish researchers and drug development professionals with the available data and a theoretical model to guide future investigations into this promising but understudied molecule.

Introduction to this compound

Cymbimicin A and B were first described in 1997 as novel metabolites discovered through a screening program for cyclophilin-binding compounds from actinomycetes.[1] These molecules were identified as immunosuppressive agents, suggesting their potential as modulators of the immune system.

Core Mechanism: Cyclophilin Binding

The foundational aspect of this compound's mechanism of action is its interaction with cyclophilins. Cyclophilins are a family of proteins that exhibit peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and trafficking.

Binding Affinity

Initial studies have quantified the binding affinity of this compound to cyclophilin A. While its counterpart, Cymbimicin A, demonstrates a high affinity, the binding affinity of this compound is reported to be approximately 100 times lower.[1]

Table 1: Comparative Binding Affinities for Cyclophilin A

| Compound | Relative Binding Affinity | Reference |

| Cyclosporin A | High | [1] |

| Cymbimicin A | 6-fold lower than Cyclosporin A | [1] |

| This compound | ~100-fold lower than Cymbimicin A | [1] |

Postulated Downstream Signaling Pathway: The Calcineurin-NFAT Axis

Due to the absence of specific studies on the downstream effects of this compound, the mechanism of the well-characterized cyclophilin-binding immunosuppressant, Cyclosporin A, serves as the primary model for its potential action. The binding of these molecules to cyclophilin creates a composite surface that inhibits the phosphatase activity of calcineurin.

Calcineurin plays a critical role in T-cell activation by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[2] Once dephosphorylated, NFAT translocates to the nucleus and induces the transcription of genes encoding various cytokines, including interleukin-2 (IL-2), which are essential for T-cell proliferation and the amplification of the immune response.

The following diagram illustrates this proposed signaling pathway:

Experimental Protocols: Foundational Methodologies

While specific experimental protocols for this compound are not available, the following methodologies are standard for characterizing cyclophilin-binding immunosuppressants and would be applicable for future studies.

Cyclophilin Binding Assay (Competitive ELISA)

This assay is used to determine the binding affinity of a compound to cyclophilin.

-

Coating: Recombinant human cyclophilin A is coated onto microtiter plates.

-

Competition: A fixed concentration of a labeled ligand (e.g., biotinylated Cyclosporin A) is incubated with varying concentrations of the test compound (this compound).

-

Incubation: The mixture is added to the cyclophilin-coated wells and incubated to allow for competitive binding.

-

Detection: The amount of bound labeled ligand is detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.

-

Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the labeled ligand binding) is calculated to determine the binding affinity.

Calcineurin Phosphatase Activity Assay

This assay measures the ability of the compound-cyclophilin complex to inhibit calcineurin activity.

-

Reaction Mixture: A reaction buffer containing a phosphopeptide substrate (e.g., RII phosphopeptide), calmodulin, and purified calcineurin is prepared.

-

Inhibition: The test compound is pre-incubated with cyclophilin A and then added to the reaction mixture.

-

Reaction Initiation: The reaction is initiated by the addition of Ca2+.

-

Detection: The amount of free phosphate released from the substrate is quantified using a colorimetric method (e.g., malachite green assay).

-

Analysis: The inhibitory activity is determined by comparing the phosphatase activity in the presence and absence of the test compound.

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)

This assay assesses the immunosuppressive effect of the compound on T-cell proliferation.

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs) from two different donors are isolated and co-cultured.

-

Treatment: The co-culture is treated with varying concentrations of the test compound.

-

Proliferation Measurement: T-cell proliferation is measured by the incorporation of a labeled nucleoside (e.g., [3H]-thymidine or BrdU) into the DNA of dividing cells.

-

Analysis: The IC50 value for the inhibition of T-cell proliferation is calculated.

Future Directions and Conclusion

The discovery of this compound as a cyclophilin-binding agent presents an opportunity for the development of novel immunosuppressive therapies. However, the current body of knowledge is limited, and further research is imperative to unlock its full therapeutic potential. Future studies should focus on:

-

Elucidating the specific downstream signaling pathways affected by the this compound-cyclophilin complex.

-

Determining its selectivity for different cyclophilin isoforms.

-

Evaluating its efficacy and safety in preclinical in vivo models of autoimmune diseases and organ transplantation.

-

Conducting structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.

References

The Biological Activity of Cymbimicin B: A Technical Overview of its Interaction with Cyclophilin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Cymbimicin B, a novel metabolite, with a primary focus on its role as a cyclophilin binder. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

Executive Summary

This compound, a natural product isolated from actinomycetes, has been identified as a binder of cyclophilin A. Its binding affinity, while present, is significantly lower than its counterpart, Cymbimicin A, and the well-characterized immunosuppressant, Cyclosporin A. This document collates the known binding data, provides generalized protocols for assessing such interactions, and contextualizes its potential mechanism of action within the established cyclophilin-dependent signaling pathways.

Quantitative Data Presentation

The binding affinity of this compound for cyclophilin A has been characterized relative to Cymbimicin A and the canonical cyclophilin inhibitor, Cyclosporin A. The primary literature indicates that this compound's affinity is approximately 100-fold lower than that of Cymbimicin A.[1] Cymbimicin A, in turn, exhibits a binding affinity that is six times lower than that of Cyclosporin A.[1]

To provide an estimated quantitative framework, the known binding affinities of Cyclosporin A to Cyclophilin A are presented below, followed by the calculated estimates for Cymbimicin A and this compound. It is crucial to note that the values for the Cymbimicins are extrapolations and would require direct experimental validation.

| Compound | Target | Parameter | Value | Relative Affinity to Cyclosporin A | Source / Estimation |

| Cyclosporin A | Cyclophilin A | IC₅₀ | ~5 nM | 1x | [1] |

| Cyclosporin A | Cyclophilin A | K_d | ~13-37 nM | 1x | |

| Cymbimicin A | Cyclophilin A | Estimated IC₅₀ | ~30 nM | 6x lower | Calculated from[1] |

| This compound | Cyclophilin A | Estimated IC₅₀ | ~3000 nM (3 µM) | ~600x lower | Calculated from[1] |

Signaling Pathway and Mechanism of Action

Cyclophilin A is a ubiquitous intracellular protein that possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a role in protein folding. Its most studied role in immunology is its interaction with the immunosuppressive drug Cyclosporin A. The complex formed by Cyclosporin A and Cyclophilin A binds to and inhibits the calcium/calmodulin-dependent phosphatase, calcineurin. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2), leading to the suppression of T-cell activation.

Given that this compound is a cyclophilin binder, it is hypothesized to interfere with this pathway. However, the significantly lower binding affinity of this compound compared to Cyclosporin A suggests that it would be a much weaker immunosuppressant, if at all, through this mechanism.

Caption: Simplified signaling pathway of T-cell activation and its inhibition by cyclophilin binders.

Experimental Protocols

The determination of the binding affinity of a compound like this compound to Cyclophilin A can be achieved through various in vitro assays. A common approach is a competitive binding assay.

Generalized Protocol: Competitive Cyclophilin A Binding Assay

Objective: To determine the concentration at which this compound inhibits 50% (IC₅₀) of the binding of a known fluorescently-labeled ligand to Cyclophilin A.

Materials:

-

Recombinant human Cyclophilin A

-

Fluorescently-labeled Cyclosporin A derivative (e.g., FITC-CsA)

-

This compound (and other test compounds)

-

Assay Buffer (e.g., PBS with 0.01% Tween-20)

-

96-well black microplates

-

Plate reader capable of fluorescence polarization or TR-FRET

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of recombinant human Cyclophilin A in assay buffer.

-

Prepare a stock solution of the fluorescently-labeled Cyclosporin A derivative in an appropriate solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.

-

Prepare serial dilutions of this compound and a positive control (unlabeled Cyclosporin A) in assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer to all wells.

-

Add the serial dilutions of this compound, the positive control, and a vehicle control (e.g., DMSO) to their respective wells.

-

Add the fluorescently-labeled Cyclosporin A derivative to all wells except for the blank controls.

-

Initiate the binding reaction by adding the recombinant human Cyclophilin A to all wells except for the negative controls.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light, to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization or TR-FRET signal using a compatible plate reader.

-

-

Data Analysis:

-

The data is typically normalized using the controls (wells with no inhibitor for 0% inhibition and wells with a saturating concentration of the positive control for 100% inhibition).

-

The normalized data is then plotted against the logarithm of the inhibitor concentration.

-

The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

-

References

Initial Characterization of Cymbimicin B's Immunosuppressive Properties: A Review of Available Data

For Immediate Release

[City, State] – Cymbimicin B, a novel metabolite isolated from actinomycetes, has been identified as a cyclophilin-binding compound with potential immunosuppressive properties. This initial characterization provides a foundational understanding for researchers, scientists, and drug development professionals engaged in the exploration of new immunomodulatory agents. However, publicly available data on its specific biological activities and mechanisms of action remain limited.

Cyclophilin Binding Affinity

This compound, along with its analog Cymbimicin A, was discovered during a screening of actinomycete strains for metabolites that bind to cyclophilin A, a key protein in the calcineurin signaling pathway involved in T-cell activation.[1] While both compounds demonstrated binding, their affinities differ significantly. The binding affinity of this compound to cyclophilin A is approximately 100 times lower than that of Cymbimicin A.[1] For context, Cymbimicin A's binding affinity is six-fold lower than that of the well-characterized immunosuppressant, Cyclosporin A.[1] This suggests that this compound is a weaker binder to cyclophilin A compared to both its analog and Cyclosporin A.

Quantitative Data Summary

| Metric | Value | Reference |

| Cyclophilin A Binding Affinity | ~100x lower than Cymbimicin A | [1] |

| IC50 (T-Cell Proliferation) | Not Available | |

| Cytokine Inhibition (e.g., IL-2, TNF-α) | Not Available | |

| Mixed Lymphocyte Reaction (MLR) Inhibition | Not Available |

Experimental Protocols

Detailed experimental protocols for the initial characterization of this compound's immunosuppressive properties have not been extensively published. However, standard immunological assays would be employed to elucidate its activity. Below are generalized methodologies for key experiments that would be critical in defining its profile.

T-Cell Proliferation Assay

A standard T-cell proliferation assay, such as the [³H]-thymidine incorporation assay or a CFSE-based flow cytometry assay, would be utilized to assess the effect of this compound on the proliferation of T-lymphocytes.

Generalized Workflow:

Cytokine Inhibition Assay

To determine the effect of this compound on the production of key inflammatory cytokines, immunoassays such as ELISA or multiplex bead assays would be performed on the supernatants of stimulated immune cells.

Mixed Lymphocyte Reaction (MLR)

The MLR assay would be crucial to assess the potential of this compound to suppress T-cell responses to allogeneic stimulation, a key indicator of its potential utility in transplantation settings.

Signaling Pathways

The binding of this compound to cyclophilin A suggests a potential mechanism of action involving the calcineurin pathway, similar to Cyclosporin A. The binding of an immunosuppressant to cyclophilin typically inhibits the phosphatase activity of calcineurin, which in turn prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). This ultimately leads to a reduction in the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2). However, without further experimental data, the precise impact of this compound on this pathway remains speculative, especially given its lower binding affinity.

Future Directions

The initial identification of this compound as a cyclophilin-binding agent warrants further investigation to fully characterize its immunosuppressive potential. Future research should focus on obtaining quantitative data on its effects on immune cell proliferation and cytokine production, as well as elucidating its precise mechanism of action on relevant signaling pathways. Such studies will be essential to determine if this compound or its analogs represent a viable new class of immunosuppressive drugs.

References

The Natural Source of Cymbimicin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cymbimicin B, a metabolite with notable cyclophilin-binding properties, originates from the microbial world. This in-depth technical guide explores the natural source of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. The document details the producing organism, representative fermentation and isolation protocols based on analogous compounds, a putative biosynthetic pathway, and the biological context of its interaction with cyclophilins. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate understanding.

The Producing Organism: Micromonospora sp.

Cymbimicin A and B were first isolated from the culture broth of a strain of Micromonospora sp., a genus of Gram-positive bacteria belonging to the actinomycetes.[1] Micromonospora species are widely distributed in both terrestrial and marine environments and are known producers of a diverse array of secondary metabolites with various biological activities, including antibiotics and immunosuppressive agents.[2] The genus is a rich source for the discovery of novel natural products.

Fermentation for this compound Production (Representative Protocol)

While the specific fermentation parameters for maximizing this compound production have not been detailed in publicly available literature, a representative protocol for the cultivation of Micromonospora species to produce secondary metabolites can be outlined. The following protocol is based on general methods for actinomycete fermentation.

Culture Media and Conditions

The composition of the culture medium is critical for the production of secondary metabolites by Micromonospora. A variety of media formulations have been developed to support the growth of these bacteria and induce the expression of biosynthetic gene clusters.

| Parameter | Seed Culture Medium (per Liter) | Production Medium (per Liter) |

| Carbon Source | Glucose (10 g) | Soluble Starch (20 g) |

| Nitrogen Source | Yeast Extract (5 g), Peptone (5 g) | Soybean Meal (10 g), Yeast Extract (2 g) |

| Minerals | NaCl (5 g), K2HPO4 (1 g), MgSO4·7H2O (0.5 g) | CaCO3 (2 g), FeSO4·7H2O (0.01 g), MnCl2·4H2O (0.01 g) |

| pH | 7.0-7.2 | 7.0 |

| Temperature | 28-30°C | 28-30°C |

| Agitation | 200-250 rpm | 200-250 rpm |

| Incubation Time | 2-3 days | 7-10 days |

Fermentation Workflow

The fermentation process typically involves a two-stage cultivation strategy to ensure robust growth and optimal production of the target compound.

Figure 1: Representative workflow for the fermentation of Micromonospora sp. for secondary metabolite production.

Isolation and Purification of this compound (Representative Protocol)

The isolation and purification of this compound from the fermentation broth involves a series of extraction and chromatographic steps. The following is a representative protocol based on the purification of lipophilic metabolites from actinomycete cultures.

Extraction and Chromatographic Separation

| Step | Procedure | Purpose |

| 1. Broth Separation | Centrifugation or filtration of the whole culture broth. | To separate the mycelial biomass from the supernatant. |

| 2. Extraction | Extraction of the supernatant and mycelial cake with an organic solvent (e.g., ethyl acetate, butanol). | To extract this compound and other lipophilic metabolites. |

| 3. Concentration | Evaporation of the organic solvent under reduced pressure. | To obtain a crude extract. |

| 4. Silica Gel Chromatography | The crude extract is subjected to column chromatography on silica gel with a gradient of solvents (e.g., hexane-ethyl acetate). | For initial fractionation of the extract based on polarity. |

| 5. Preparative HPLC | Fractions containing this compound are further purified by reversed-phase preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient). | To achieve high purity of the final compound. |

Isolation and Purification Workflow

Figure 2: Representative workflow for the isolation and purification of a secondary metabolite from Micromonospora sp..

Putative Biosynthesis of this compound

The exact biosynthetic gene cluster for this compound has not yet been reported. However, based on its structure, which likely contains polyketide and/or non-ribosomal peptide components, a putative biosynthetic pathway can be proposed. The biosynthesis of such hybrid natural products in actinomycetes is typically carried out by large, multi-domain enzymes known as Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS).

Proposed Biosynthetic Logic

The biosynthesis is expected to involve the following key steps:

-

Starter Unit Selection: An acyl-CoA starter unit is loaded onto the PKS or NRPS assembly line.

-

Chain Elongation: The polyketide or polypeptide chain is extended through the sequential addition of extender units (e.g., malonyl-CoA, methylmalonyl-CoA for PKS; amino acids for NRPS).

-

Tailoring Modifications: The growing chain undergoes various modifications, such as reduction, dehydration, and methylation, catalyzed by specific domains within the PKS/NRPS modules.

-

Chain Termination and Cyclization: The final linear precursor is released from the enzyme and may undergo cyclization to form the macrocyclic structure of this compound.

-

Post-PKS/NRPS Modifications: The macrocycle may be further modified by tailoring enzymes (e.g., oxidases, glycosyltransferases) to yield the final this compound molecule.

References

Understanding the Cyclophilin-Binding Domain of Cymbimicin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cymbimicin B, a novel metabolite isolated from actinomycetes, has been identified as a compound capable of binding to cyclophilin A. This technical guide provides a comprehensive overview of the current understanding of the this compound-cyclophilin interaction, drawing parallels with the well-characterized cyclophilin-binding immunosuppressant, Cyclosporin A. Due to the limited publicly available data specifically for this compound, this guide presents inferred knowledge and standardized experimental protocols relevant to the study of such interactions. The document includes a summary of the known binding characteristics, detailed hypothetical experimental methodologies for its quantitative analysis, and a discussion of the potential signaling pathways involved.

Introduction

Cyclophilins are a family of ubiquitously expressed proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and conformational changes. Cyclophilin A is the intracellular receptor for the widely used immunosuppressive drug, Cyclosporin A (CsA). The complex formed by CsA and cyclophilin A inhibits the calcium/calmodulin-dependent protein phosphatase, calcineurin. This inhibition blocks the translocation of the nuclear factor of activated T-cells (NFAT) to the nucleus, thereby suppressing the transcription of genes encoding inflammatory cytokines like interleukin-2 (IL-2), which is pivotal for T-cell proliferation and activation.

Cymbimicin A and B are novel metabolites isolated from a strain of Micromonospora sp. that have been shown to bind to cyclophilin A.[1] While Cymbimicin A exhibits a high binding affinity to cyclophilin A, the affinity of this compound is reported to be approximately 100 times lower.[1] This guide focuses on the available information regarding this compound and provides a framework for its further investigation.

Quantitative Data on Cyclophilin Binding

Specific quantitative binding data for this compound, such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) for its interaction with cyclophilin A, are not available in the peer-reviewed literature. The primary source of information describes its binding affinity in relative terms to Cymbimicin A.[1]

For comparative purposes, the following table summarizes the known binding affinity of the related compound, Cymbimicin A, and the well-characterized Cyclosporin A.

| Compound | Target | Reported Binding Affinity | Reference |

| This compound | Cyclophilin A | Approx. 100x lower than Cymbimicin A | [1] |

| Cymbimicin A | Cyclophilin A | Six-fold lower than Cyclosporin A | [1] |

| Cyclosporin A | Cyclophilin A | High affinity (nM range) | [1] |

Experimental Protocols for Characterizing Cyclophilin Binding

To quantitatively assess the binding of this compound to cyclophilin A and determine its inhibitory potential on PPIase activity, standardized experimental protocols can be employed. The following are detailed methodologies for key experiments that would be essential for a thorough characterization.

Cyclophilin A Expression and Purification

A prerequisite for in vitro binding and activity assays is the availability of pure, recombinant cyclophilin A.

Methodology:

-

Gene Cloning: The human gene encoding cyclophilin A (PPIA) is cloned into an expression vector (e.g., pGEX or pET series) containing a purification tag (e.g., GST or His6).

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is performed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged protein or Ni-NTA for His-tagged protein).

-

Tag Cleavage and Further Purification: The affinity tag can be removed by incubation with a specific protease (e.g., thrombin or TEV protease). Further purification to homogeneity can be achieved by size-exclusion chromatography.

-

Protein Characterization: The purity of the recombinant cyclophilin A is assessed by SDS-PAGE, and its concentration is determined using a spectrophotometer or a protein assay (e.g., Bradford or BCA).

Competitive Binding Assay

A competitive binding assay can be utilized to determine the binding affinity of this compound to cyclophilin A. This assay measures the ability of an unlabeled ligand (this compound) to compete with a labeled ligand (e.g., a fluorescently-tagged Cyclosporin A derivative) for binding to cyclophilin A.

Methodology:

-

Reagents:

-

Purified recombinant human cyclophilin A.

-

Fluorescently-labeled Cyclosporin A (e.g., CsA-FITC).

-

This compound (at a range of concentrations).

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

-

Assay Procedure:

-

A fixed concentration of cyclophilin A and the fluorescently-labeled CsA are incubated in the wells of a microplate.

-

Increasing concentrations of this compound are added to the wells.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition: The fluorescence polarization or fluorescence intensity is measured using a plate reader. The binding of the fluorescent ligand to the larger protein results in a high polarization signal. Displacement by the unlabeled competitor leads to a decrease in this signal.

-

Data Analysis: The data are plotted as fluorescence polarization/intensity versus the logarithm of the this compound concentration. The IC50 value, the concentration of this compound that displaces 50% of the labeled ligand, is determined by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

PPIase Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of cyclophilin A. The assay is based on the chymotrypsin-coupled cleavage of a model peptide substrate.

Methodology:

-

Reagents:

-

Purified recombinant human cyclophilin A.

-

Substrate peptide (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide).

-

Chymotrypsin.

-

This compound (at a range of concentrations).

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

-

-

Assay Principle: Cyclophilin A accelerates the cis-to-trans isomerization of the proline residue in the substrate peptide. Only the trans-isomer is efficiently cleaved by chymotrypsin, releasing p-nitroaniline, which can be detected spectrophotometrically at 405 nm.

-

Assay Procedure:

-

Cyclophilin A is pre-incubated with various concentrations of this compound.

-

The reaction is initiated by adding the substrate peptide and chymotrypsin.

-

The absorbance at 405 nm is monitored over time using a spectrophotometer.

-

-

Data Analysis: The initial rate of the reaction is calculated for each concentration of this compound. The rates are then plotted against the logarithm of the inhibitor concentration to determine the IC50 value for the inhibition of PPIase activity.

Potential Signaling Pathways

Given that this compound binds to cyclophilin A, it is plausible that its mechanism of action, particularly in an immunological context, involves the calcineurin signaling pathway, similar to Cyclosporin A.

Calcineurin-NFAT Signaling Pathway

The binding of an immunosuppressive compound to cyclophilin A typically leads to the formation of a composite surface that can bind to and inhibit calcineurin.

Pathway Description:

-

An increase in intracellular calcium levels, often triggered by T-cell receptor activation, leads to the activation of calmodulin.

-

The calcium-calmodulin complex binds to and activates calcineurin, a serine/threonine phosphatase.

-

Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) in the cytoplasm.

-

Dephosphorylated NFAT translocates to the nucleus.

-

In the nucleus, NFAT acts as a transcription factor, inducing the expression of genes encoding cytokines such as IL-2.

-

The this compound-cyclophilin A complex is hypothesized to bind to calcinein, sterically hindering its interaction with NFAT and thereby inhibiting its phosphatase activity. This would prevent NFAT dephosphorylation and nuclear translocation, leading to immunosuppression.

Below is a diagram illustrating the hypothesized mechanism of action of this compound on the calcineurin-NFAT signaling pathway.

Caption: Hypothesized inhibition of the Calcineurin-NFAT pathway by this compound.

Experimental Workflow for Characterization

A logical workflow is essential for the systematic characterization of this compound's interaction with cyclophilin A and its biological effects.

Caption: A logical workflow for the characterization of this compound.

Conclusion and Future Directions

This compound represents a novel cyclophilin-binding natural product with potential for further investigation as an immunomodulatory agent. While initial findings indicate a lower affinity for cyclophilin A compared to its counterpart, Cymbimicin A, a comprehensive quantitative analysis is imperative to fully understand its biological activity. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to elucidate the precise binding kinetics, inhibitory constants, and cellular effects of this compound. Future research should focus on obtaining specific quantitative data for this compound, determining the three-dimensional structure of the this compound-cyclophilin A complex to identify the specific binding domain, and exploring its effects on a broader range of signaling pathways and cell types. Such studies will be crucial in determining the potential of this compound as a lead compound for drug development.

References

Methodological & Application

Total Synthesis of Cymbimicin B: A Methodology Overview

As of late 2025, a total synthesis for the natural product Cymbimicin B has not been reported in peer-reviewed scientific literature. Research to date has focused on the isolation, structure elucidation, and initial biological characterization of this novel metabolite.

This compound, along with its analogue Cymbimicin A, was first isolated from the culture broth of a Micromonospora sp. strain.[1] These compounds were identified during a screening for novel metabolites that exhibit binding affinity to cyclophilin A.

Structure and Biological Activity

The producing organism, fermentation process, and methods for isolation have been described.[1] The chemical structures of Cymbimicin A and B were determined through spectroscopic analysis. Cymbimicin A demonstrates a significant binding affinity for cyclophilin A, which is only six times lower than that of the well-known immunosuppressant, cyclosporin A.[1] this compound, however, displays a much weaker binding affinity, approximately 100 times lower than Cymbimicin A.[1]

While a detailed total synthesis is not available, the structural information provides a roadmap for potential synthetic strategies. A future total synthesis of this compound would be a significant undertaking, requiring the development of novel synthetic routes to construct its unique molecular architecture.

Future Synthetic Considerations

A prospective total synthesis of this compound would likely involve a convergent approach, where key fragments of the molecule are synthesized independently before being coupled together in the final stages. Key challenges in such a synthesis would include the stereocontrolled construction of multiple chiral centers and the formation of the macrocyclic core.

Researchers aiming to undertake the total synthesis of this compound would need to design a synthetic strategy from the ground up, as there are currently no established methodologies to draw upon. This would involve extensive methods development and optimization of reaction conditions.

The following diagram illustrates a conceptual retrosynthetic analysis, which is a common starting point for planning a total synthesis. This is a hypothetical pathway and does not represent a published or validated route.

Caption: A hypothetical retrosynthetic analysis for this compound.

Currently, the lack of a published total synthesis of this compound means there are no established experimental protocols or quantitative data to summarize. The information presented here is based on the initial discovery and characterization of the molecule and provides a conceptual framework for future synthetic endeavors. Professionals in drug development and chemical synthesis are encouraged to view the synthesis of this compound as an open challenge with the potential for significant innovation in synthetic methodology.

References

Application Note: High-Purity Cymbimicin B Purification Protocol from Micromonospora sp. Culture Broth

Audience: Researchers, scientists, and drug development professionals involved in natural product isolation, antibiotic discovery, and process development.

Introduction

Cymbimicin B, a novel polyketide metabolite isolated from the fermentation broth of Micromonospora sp., has garnered interest for its potential biological activities[1]. As a member of the lactone class of compounds, efficient and scalable purification is critical for further pharmacological evaluation and development[1]. This application note provides a detailed, multi-step protocol for the purification of this compound from culture broth, yielding a high-purity product suitable for downstream applications. The protocol is based on established methods for the isolation of Cymbimicin A and B and general purification strategies for polyketide antibiotics[1][2][3][4][5].

Experimental Protocols

This protocol outlines a robust three-phase process for the purification of this compound:

-

Harvest and Initial Extraction: Separation of the biomass and extraction of the active compound from the culture supernatant.

-

Solid-Phase Extraction (SPE) Cleanup: Initial purification and concentration of the crude extract.

-

Chromatographic Separation: Multi-step chromatographic purification to isolate this compound.

Phase 1: Culture Broth Harvesting and Extraction

-

Harvesting: Centrifuge the Micromonospora sp. fermentation broth at 8,000 x g for 20 minutes at 4°C to separate the mycelial biomass from the supernatant.

-

Supernatant Collection: Carefully decant and collect the supernatant which contains the secreted this compound.

-

Solvent Extraction:

-

To the collected supernatant, add an equal volume of ethyl acetate.

-

Agitate vigorously for 1 hour at room temperature to partition the this compound into the organic phase.

-

Separate the organic and aqueous layers using a separation funnel.

-

Repeat the extraction of the aqueous phase two more times with an equal volume of ethyl acetate to maximize recovery.

-

Pool the organic extracts.

-

-

Concentration: Concentrate the pooled ethyl acetate extracts in vacuo using a rotary evaporator at 40°C until a crude, viscous residue is obtained.

Phase 2: Solid-Phase Extraction (SPE) for Initial Cleanup

-

Resin Selection: Utilize a reversed-phase C18 SPE cartridge. The cartridge size should be selected based on the mass of the crude extract.

-

Sample Preparation: Re-dissolve the crude extract in a minimal volume of methanol.

-

Cartridge Conditioning: Condition the C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of deionized water.

-

Sample Loading: Load the re-dissolved crude extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2-3 column volumes of a 20% methanol in water solution to remove polar impurities.

-

Elution: Elute the this compound-containing fraction with 2-3 column volumes of 80% methanol in water.

-

Concentration: Concentrate the eluted fraction in vacuo to dryness.

Phase 3: Multi-Step Chromatographic Purification

Step 3.1: Size-Exclusion Chromatography

-

Column Packing: Prepare a column with Sephadex LH-20 resin, equilibrated in methanol[3][4][6].

-

Sample Application: Dissolve the dried eluate from the SPE step in a minimal volume of methanol and apply it to the head of the Sephadex LH-20 column.

-

Elution: Elute the column with methanol at a constant flow rate.

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.

-

Pooling and Concentration: Pool the this compound-rich fractions and concentrate in vacuo.

Step 3.2: Silica Gel Chromatography

-

Column Preparation: Pack a silica gel column and equilibrate with a non-polar solvent system, such as a hexane/ethyl acetate mixture[2][4].

-

Sample Loading: Dissolve the concentrated fraction from the size-exclusion step in a small volume of the mobile phase and load it onto the silica gel column.

-

Gradient Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

-

Fraction Analysis: Collect and analyze fractions using TLC or HPLC to identify those containing this compound.

-

Pooling and Concentration: Combine the pure fractions and concentrate to dryness.

Step 3.3: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column and Mobile Phase: Utilize a preparative C18 RP-HPLC column. The mobile phase will typically consist of a gradient of acetonitrile in water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape)[3][7].

-

Sample Preparation: Dissolve the purified fraction from the silica gel step in the initial mobile phase composition.

-

Injection and Separation: Inject the sample onto the column and run a suitable gradient to separate this compound from any remaining impurities.

-

Peak Collection: Collect the peak corresponding to this compound based on the chromatogram.

-

Final Concentration: Concentrate the collected fraction to yield pure this compound.

Data Presentation

The following table summarizes the expected outcomes at each stage of the purification process. The values are illustrative and may vary depending on the initial concentration of this compound in the culture broth and the specific conditions used.

| Purification Step | Starting Material | Key Reagents/Materials | Elution Conditions | Purity (Estimated) | Recovery (Estimated) |

| Solvent Extraction | Culture Supernatant | Ethyl Acetate | N/A | < 5% | > 90% |

| Solid-Phase Extraction | Crude Extract | C18 SPE Cartridge, Methanol, Water | 80% Methanol in Water | 20-30% | ~85% |

| Size-Exclusion Chromatography | SPE Eluate | Sephadex LH-20, Methanol | Isocratic Methanol | 50-60% | ~80% |

| Silica Gel Chromatography | SEC Fractions | Silica Gel, Hexane, Ethyl Acetate | Gradient of Hexane/Ethyl Acetate | 80-90% | ~70% |

| Preparative RP-HPLC | Silica Gel Fractions | C18 Column, Acetonitrile, Water | Gradient of Acetonitrile/Water | > 98% | ~60% |

Mandatory Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

Caption: Workflow for the purification of this compound.

References

- 1. Cymbimicin A and B, two novel cyclophilin-binding structures isolated from actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Isolation of a Novel Polyketide from Neodidymelliopsis sp. [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing a Cyclophilin Binding Assay for Cymbimicin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cymbimicin B is a natural product that has been identified as a novel cyclophilin-binding compound.[1] Cyclophilins are a family of ubiquitous proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity and are implicated in a variety of cellular processes, including protein folding, signal transduction, and immune response. The interaction of small molecules with cyclophilins can modulate their activity and is a key area of interest for drug discovery, particularly in the development of immunosuppressants and antiviral agents. This compound has been shown to have a lower binding affinity for cyclophilin A compared to the well-characterized inhibitor, cyclosporin A.[1]

These application notes provide detailed protocols for three robust and widely used biophysical methods to characterize the binding of this compound to cyclophilin A: a Fluorescence Polarization (FP) competitive binding assay, an Isothermal Titration Calorimetry (ITC) direct binding assay, and a Surface Plasmon Resonance (SPR) competitive binding assay. These assays will enable researchers to quantitatively determine the binding affinity (Kd or IC50) of this compound and to establish a platform for screening other potential cyclophilin inhibitors.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison. Below are template tables for organizing the results obtained from each experimental protocol.

Table 1: Fluorescence Polarization (FP) Competitive Binding Assay Results

| Compound | IC50 (µM) | Ki (µM) | Hill Slope |

| This compound | |||

| Cyclosporin A (Control) |

Table 2: Isothermal Titration Calorimetry (ITC) Direct Binding Assay Results

| Compound | Kd (µM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| This compound | ||||

| Cyclosporin A (Control) |

Table 3: Surface Plasmon Resonance (SPR) Competitive Binding Assay Results

| Compound | IC50 (µM) | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (µM) |

| This compound | ||||

| Cyclosporin A (Control) |

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for cyclophilin A by measuring its ability to displace a fluorescently labeled ligand.[2]

Materials and Reagents:

-

Recombinant Human Cyclophilin A (e.g., from Sino Biological, Novatein Biosciences, or R&D Systems)[1][3][4]

-

Fluorescein-labeled Cyclosporin A (CsA-FITC) or a similar fluorescent probe

-

This compound

-

Cyclosporin A (unlabeled, as a positive control)

-

Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% (v/v) Triton X-100

-

384-well, non-binding, black microplates

-

Microplate reader capable of measuring fluorescence polarization

Experimental Workflow Diagram:

Caption: Workflow for the Fluorescence Polarization competitive binding assay.

Protocol Steps:

-

Reagent Preparation:

-

Prepare a 2X working solution of recombinant human cyclophilin A in Assay Buffer. The final concentration should be determined by titration, but a starting point is 20 nM.

-

Prepare a 2X working solution of CsA-FITC in Assay Buffer. The final concentration should be at or below its Kd for cyclophilin A (e.g., 5 nM).

-

Prepare a serial dilution series of this compound in Assay Buffer (e.g., from 100 µM to 1 nM).

-

Prepare a serial dilution series of unlabeled Cyclosporin A as a positive control.

-

-

Assay Plate Setup (384-well format):

-

To each well, add 10 µL of the 2X cyclophilin A solution.

-

Add 10 µL of the 2X CsA-FITC solution to each well.

-

Add 5 µL of the this compound or Cyclosporin A serial dilutions to the appropriate wells. For control wells (maximum and minimum polarization), add 5 µL of Assay Buffer.

-

-

Incubation:

-

Mix the plate gently by shaking for 1 minute.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader with appropriate filters for the fluorescent probe (e.g., excitation at 485 nm and emission at 535 nm for FITC).

-

-

Data Analysis:

-

Plot the mP values against the logarithm of the competitor (this compound or Cyclosporin A) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

-

Protocol 2: Isothermal Titration Calorimetry (ITC)

This protocol describes the direct measurement of the binding thermodynamics between this compound and cyclophilin A.[5][6][7]

Materials and Reagents:

-

Recombinant Human Cyclophilin A, highly purified and dialyzed into the final assay buffer

-

This compound, dissolved in the final assay buffer

-

Assay Buffer: 20 mM Sodium Phosphate pH 7.0, 50 mM NaCl. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.[8]

-

Isothermal Titration Calorimeter

Experimental Workflow Diagram:

Caption: Workflow for the Isothermal Titration Calorimetry direct binding assay.

Protocol Steps:

-

Sample Preparation:

-

Prepare a solution of cyclophilin A at a concentration of 10-50 µM in the Assay Buffer.

-

Prepare a solution of this compound at a concentration 10-20 times higher than the cyclophilin A concentration in the identical Assay Buffer.

-

Thoroughly degas both solutions immediately before use.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Load the cyclophilin A solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to account for diffusion during equilibration, which is typically discarded from the final analysis.

-

Perform a series of subsequent injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the cyclophilin A solution, with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat change for each injection peak to obtain the heat released or absorbed per mole of injectant.

-

Plot the heat change per injection against the molar ratio of this compound to cyclophilin A.

-

Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Protocol 3: Surface Plasmon Resonance (SPR) Competitive Binding Assay

This protocol details a competitive binding assay to measure the affinity of this compound for cyclophilin A immobilized on a sensor chip.[5][9][10]

Materials and Reagents:

-

Recombinant His-tagged Human Cyclophilin A

-

This compound

-

Cyclosporin A (unlabeled, as a positive control and reference ligand)

-

SPR Instrument (e.g., Biacore)

-

NTA sensor chip

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Regeneration Solution: 350 mM EDTA

Experimental Workflow Diagram:

Caption: Workflow for the Surface Plasmon Resonance competitive binding assay.

Protocol Steps:

-

Chip Preparation and Protein Immobilization:

-

Activate the NTA sensor chip surface with a pulse of NiCl2.

-

Immobilize the His-tagged cyclophilin A onto the NTA surface to a target density (e.g., 2000-4000 RU).

-

-

Assay Development:

-

Inject a saturating concentration of Cyclosporin A over the immobilized cyclophilin A surface to determine the maximum response (Rmax).

-

Determine a concentration of Cyclosporin A that gives a response of approximately 50-80% of Rmax to be used in the competition assay.

-

-

Competitive Binding Assay:

-

Prepare a series of samples containing a fixed concentration of Cyclosporin A (determined in the previous step) and varying concentrations of this compound.

-

Inject these mixtures over the cyclophilin A surface and a reference surface (activated and deactivated NTA surface).

-

Measure the response at equilibrium for each concentration of this compound.

-

-

Regeneration:

-

After each binding cycle, regenerate the sensor surface by injecting the regeneration solution (e.g., 350 mM EDTA) to remove the bound protein and ligand.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal.

-

Calculate the percentage of inhibition of Cyclosporin A binding for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50.

-

Concluding Remarks

The selection of a primary assay will depend on the specific research question, available instrumentation, and throughput requirements. The Fluorescence Polarization assay is well-suited for high-throughput screening of compound libraries. Isothermal Titration Calorimetry provides a detailed thermodynamic profile of the binding interaction, offering insights into the driving forces of binding. Surface Plasmon Resonance allows for the real-time determination of binding kinetics (on- and off-rates) in a label-free manner. For a comprehensive characterization of the this compound-cyclophilin interaction, employing at least two of these orthogonal methods is recommended to validate the binding affinity and mechanism.

References

- 1. Cyclophilin A Human|Cyclophilin-A Human Recombinant [novateinbio.com]

- 2. A fluorescence polarization-based assay for peptidyl prolyl cis/trans isomerase cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. sinobiological.com [sinobiological.com]

- 5. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermodynamic characterization of the interaction of human cyclophilin 18 with cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Experimental Use of Cymbimicin B in Immunosuppression Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cymbimicin B is a metabolite isolated from actinomycetes that has been identified as a cyclophilin-binding agent, suggesting its potential as an immunosuppressive compound.[1] Like the well-characterized immunosuppressant Cyclosporin A (CsA), this compound's mechanism of action is presumed to involve the inhibition of the calcineurin-NFAT signaling pathway, a critical cascade in the activation of T-lymphocytes. These application notes provide a comprehensive guide for the initial in vitro investigation of this compound's immunosuppressive properties, including detailed experimental protocols and data presentation guidelines. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following protocols are based on established methods for characterizing similar cyclophilin-binding immunosuppressants.

Quantitative Data Summary

Table 1: Cyclophilin A Binding Affinity

| Compound | Relative Binding Affinity to Cyclophilin A |

| Cyclosporin A | High |

| Cymbimicin A | 6-fold lower than Cyclosporin A[1] |

| This compound | ~100-fold lower than Cymbimicin A[1] |

Table 2: In Vitro Immunosuppressive Activity (Template for Experimental Data)

| Assay | Test Substance | IC50 (nM) |

| T-Cell Proliferation | This compound | User-determined |

| Cyclosporin A (Control) | User-determined | |

| IL-2 Production | This compound | User-determined |

| Cyclosporin A (Control) | User-determined | |

| IFN-γ Production | This compound | User-determined |

| Cyclosporin A (Control) | User-determined |

Signaling Pathway

The proposed mechanism of action for this compound, based on its interaction with cyclophilin, is the inhibition of the calcineurin-NFAT signaling pathway. This pathway is central to T-cell activation. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin, a serine/threonine phosphatase. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2). By binding to cyclophilin, this compound is thought to form a complex that inhibits calcineurin's phosphatase activity, thereby preventing NFAT activation and subsequent cytokine gene expression.

Experimental Protocols

The following are detailed protocols for the initial characterization of this compound's immunosuppressive effects.

T-Cell Proliferation Assay

This assay measures the ability of this compound to inhibit the proliferation of T-lymphocytes following stimulation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

-

This compound (stock solution in DMSO)

-

Cyclosporin A (positive control)

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTS or CFSE)

-

96-well flat-bottom cell culture plates

-

Scintillation counter or plate reader

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound and Cyclosporin A in complete RPMI-1640 medium. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Add 50 µL of the T-cell mitogen (e.g., PHA at 5 µg/mL or anti-CD3/anti-CD28 beads) to all wells except for the unstimulated control wells.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

For [³H]-Thymidine incorporation: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.

-

For non-radioactive assays: Follow the manufacturer's instructions for the specific kit being used.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log concentration of this compound.

Cytokine Production Assay (IL-2 and IFN-γ)

This protocol measures the effect of this compound on the production of key pro-inflammatory cytokines by activated T-cells.

Materials:

-

PBMCs (prepared as in the T-cell proliferation assay)

-

Complete RPMI-1640 medium

-

PHA or anti-CD3/anti-CD28 antibodies

-

This compound

-

Cyclosporin A

-

96-well cell culture plates

-

ELISA kits for human IL-2 and IFN-γ

Procedure:

-

Follow steps 1-5 of the T-Cell Proliferation Assay protocol.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 hours.

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell pellet.

-

Measure the concentration of IL-2 and IFN-γ in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

Generate dose-response curves and calculate the IC50 values for the inhibition of each cytokine.

NFAT Nuclear Translocation Assay

This assay directly assesses the effect of this compound on the nuclear translocation of NFAT, a key step in its proposed mechanism of action.

Materials:

-

Jurkat T-cells or primary human T-cells

-

Complete RPMI-1640 medium

-

PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

-

This compound

-

Cyclosporin A

-

Cell culture plates or chamber slides

-

Fixation and permeabilization buffers

-

Anti-NFAT primary antibody

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed Jurkat cells or primary T-cells onto plates or chamber slides and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or Cyclosporin A for 1-2 hours.

-

Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 30-60 minutes to induce NFAT activation.

-

Fix and permeabilize the cells according to standard immunofluorescence protocols.

-

Incubate the cells with the anti-NFAT primary antibody, followed by the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of NFAT. The ratio of nuclear to cytoplasmic fluorescence intensity can be used as a measure of NFAT activation.

Conclusion

These application notes provide a foundational framework for the investigation of this compound as a potential immunosuppressive agent. The provided protocols for T-cell proliferation, cytokine production, and NFAT translocation assays will enable researchers to systematically evaluate its biological activity. Given its classification as a cyclophilin-binding compound, the proposed mechanism of action centered on the calcineurin-NFAT pathway serves as a strong starting point for more detailed mechanistic studies. The successful execution of these experiments will generate the necessary quantitative data to populate the provided tables and significantly advance our understanding of this compound's therapeutic potential.

References

Application Notes and Protocols for Cymbimicin B in Drug Discovery Platforms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cymbimicin B is a novel metabolite isolated from the actinomycete Micromonospora sp. that has been identified as a binder of cyclophilin A (CypA).[1] Cyclophilins are a family of ubiquitous proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and trafficking.[2][3] CypA, the most abundant cytosolic cyclophilin, is implicated in a variety of pathological conditions, including inflammatory diseases, viral infections, and cancer, making it an attractive target for therapeutic intervention.[2][3][4] this compound, as a cyclophilin-binding agent, presents a promising scaffold for the development of novel therapeutics targeting these disease pathways.

These application notes provide a comprehensive overview of the potential uses of this compound in drug discovery platforms, including detailed protocols for its characterization and evaluation.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through binding to Cyclophilin A (CypA). The primary known function of CypA is its PPIase activity, which is crucial for the proper folding and function of numerous proteins. By binding to CypA, this compound is hypothesized to modulate its enzymatic activity and interfere with its interaction with various cellular and viral proteins.

The binding of this compound to CypA can lead to the modulation of several downstream signaling pathways implicated in disease pathogenesis. Based on the known functions of CypA and the effects of its well-characterized inhibitors like Cyclosporin A (CsA), the following pathways are of significant interest for investigating the effects of this compound:

-

Calcineurin/NFAT Signaling: The complex of CsA and CypA inhibits the phosphatase activity of calcineurin, thereby preventing the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[5][6][7] This blockade of NFAT activation leads to the suppression of T-cell activation and cytokine production, which is the basis of CsA's immunosuppressive effects. It is plausible that this compound could exhibit similar immunomodulatory properties through this pathway.

-

MAPK Signaling: Extracellular CypA can activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38, through its receptor CD147.[8] This can lead to cellular responses such as inflammation, proliferation, and migration. This compound could potentially modulate these responses by interfering with the CypA-CD147 interaction or by altering intracellular CypA activity that influences MAPK signaling.

-

NF-κB Signaling: CypA has been shown to interact with the p65/RelA subunit of NF-κB, promoting its nuclear translocation and enhancing its transcriptional activity.[9][10][11] By targeting CypA, this compound may inhibit NF-κB activation, a key pathway in inflammation and cancer.

-

PI3K/Akt/mTOR Signaling: CypA can protect cells from oxidative stress-induced apoptosis by activating the PI3K/Akt/mTOR pathway.[12] Investigating the effect of this compound on this pathway could reveal its potential in diseases characterized by oxidative stress.

-

Viral Replication: CypA is a host factor that is co-opted by several viruses, including HIV-1 and Hepatitis C Virus (HCV), for their replication.[13][14] Cyclophilin inhibitors have shown antiviral activity by disrupting the interaction between CypA and viral proteins. This compound could be explored as a potential antiviral agent.

Signaling Pathway Diagram

Caption: Putative signaling pathways modulated by this compound through its interaction with Cyclophilin A.

Data Presentation

As specific quantitative data for this compound is not yet widely published, the following tables present hypothetical, yet plausible, data based on the known characteristics of other novel cyclophilin inhibitors.[3][15] These tables are intended to serve as a template for organizing experimental results obtained from the protocols outlined below.

Table 1: In Vitro Activity of this compound

| Assay Type | Target | Metric | Value |

| PPIase Inhibition | Human CypA | IC50 | 5.8 µM |

| Competitive Binding | Human CypA | Ki | 2.1 µM |

| Calcineurin Inhibition | Calcineurin | IC50 | > 50 µM |

Table 2: Cellular Activity of this compound